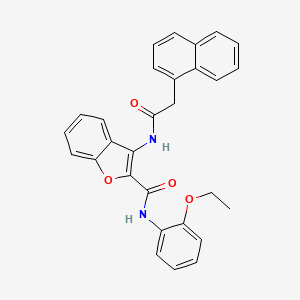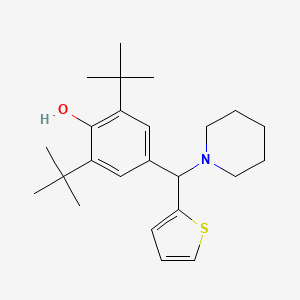
2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol” is a chemical compound with the molecular formula C20H33NO . It is also known by other names such as 2,6-Bis(2-methyl-2-propanyl)-4-(1-piperidinylmethyl)phenol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2,6-ditert-butyl-4-methylpyridine involves the reaction of trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to produce 2,6-ditert-butyl-4-methylpyran (trifluoromethanesulfonic acid) salt. This salt is then suspended in ethanol and reacted with concentrated ammonia at -60°C to generate 2,6-ditert-butyl-4-methylpyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique
Photo- and Thermal-Stabilizers in Polymers
Researchers have explored the use of phenols like 2,6-di-tert-butyl-4-methylphenol and its analogs as photo- and thermal-stabilizers in polymers. These compounds, when combined with hindered amine stabilizers, have shown promising results in enhancing the stability of polypropylene against light and thermal degradation (Mosnáček et al., 2003).
Potential in Antioxidant and Anti-Cancer Drugs
A study on 2,6-diaminopyridine derivatives, which are structurally related to 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, revealed their potential as antioxidants and anti-cancer drugs. These compounds exhibited higher antioxidant activity compared to their analogs and showed significant activity against certain cancer cell lines (Gibadullina et al., 2019).
Development of Novel Catalysts
Compounds similar to this compound have been used to develop new catalysts. For example, a Cu(II)–phenol complex exhibited properties useful in catalyzing reactions like galactose oxidase (Debnath et al., 2013).
Solvatochromic Dyes
Related compounds have been utilized in the synthesis of solvatochromic dyes, which are crucial for determining solvent polarities. Such dyes have applications in various analytical and industrial processes (Shekhovtsov et al., 2012).
Spin Interaction in Metal Complexes
Studies on Schiff and Mannich bases, related to this compound, have provided insights into the spin interaction in zinc complexes. These findings are significant for understanding magnetic properties in coordination chemistry (Orio et al., 2010).
Electrocatalysis and Oxidative Reactions
Electrochemical studies have been conducted on similar compounds, revealing their potential in catalyzing oxidative reactions. Such research is crucial for developing new methods in organic synthesis and materials science (Zabik et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[piperidin-1-yl(thiophen-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOS/c1-23(2,3)18-15-17(16-19(22(18)26)24(4,5)6)21(20-11-10-14-27-20)25-12-8-7-9-13-25/h10-11,14-16,21,26H,7-9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCTRJEUCMAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
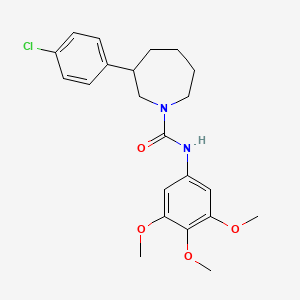
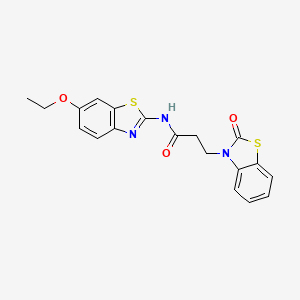


![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)
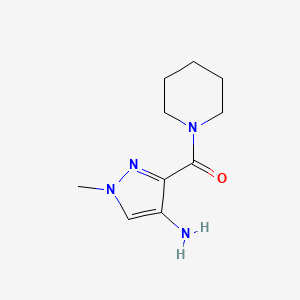
![3H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-f]azepine-8,9-diamine](/img/structure/B2978512.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
![5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2978515.png)

![2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B2978517.png)
